molecular formula C12H22O11 B11826792 2-O-alpha-D-glucopyranosyl-D-galactopyranose

2-O-alpha-D-glucopyranosyl-D-galactopyranose

Cat. No.: B11826792
M. Wt: 342.30 g/mol
InChI Key: HIWPGCMGAMJNRG-XIEPDHIPSA-N
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Description

2-O-alpha-D-glucopyranosyl-D-galactopyranose is a glycosyl glycoside compound with the molecular formula C12H22O11. It is composed of a D-galactopyranose unit linked to a D-glucopyranosyl unit through an alpha-glycosidic bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-alpha-D-glucopyranosyl-D-galactopyranose can be achieved through enzymatic methods. One common approach involves the use of glycosyltransferases, which catalyze the transfer of a glucopyranosyl moiety to a galactopyranose acceptor. The reaction conditions typically include an aqueous buffer system, optimal pH, and temperature to ensure enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs biotechnological processes. Enzymatic synthesis is favored due to its specificity and efficiency. The use of recombinant DNA technology allows for the production of large quantities of glycosyltransferases, which can be used to catalyze the formation of the desired glycoside in bioreactors .

Chemical Reactions Analysis

Types of Reactions

2-O-alpha-D-glucopyranosyl-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can occur under acidic or enzymatic conditions, breaking the glycosidic bond and yielding the constituent monosaccharides .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include D-glucose and D-galactose, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-O-alpha-D-glucopyranosyl-D-galactopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-O-alpha-D-glucopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. Glycosyltransferases catalyze the formation of the glycosidic bond, while glycosidases can hydrolyze it. The compound can modulate various biochemical pathways by altering glycosylation patterns on proteins and lipids .

Comparison with Similar Compounds

Similar Compounds

  • alpha-D-glucopyranosyl alpha-D-galactopyranoside
  • 2-O-alpha-D-glucopyranosyl-L-ascorbic acid
  • 2-O-alpha-D-glucosyl glycerol

Uniqueness

2-O-alpha-D-glucopyranosyl-D-galactopyranose is unique due to its specific glycosidic linkage and the combination of glucose and galactose units.

Properties

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6+,7+,8+,9-,10-,11?,12-/m1/s1

InChI Key

HIWPGCMGAMJNRG-XIEPDHIPSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H]([C@H](OC2O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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